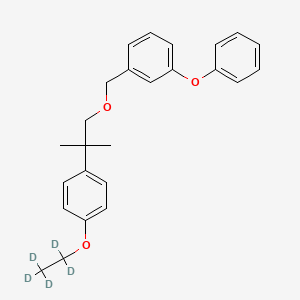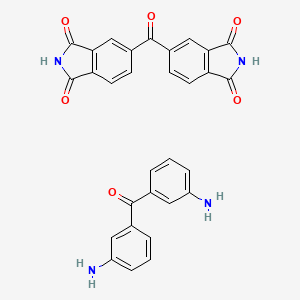
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate is a complex organic compound that features a combination of aromatic rings, a methoxy group, and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of pyrazine-2-carboxylic acid hydrazide with an aldehyde or ketone to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate.
Reduction: Formation of 2-methoxy-4-((2-(pyrazine-2-carbonyl)amino)methyl)phenyl 3-bromobenzoate.
Substitution: Formation of 2-methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-substituted benzoate.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its hydrazone linkage and aromatic rings suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic structure and potential for functionalization.
作用機序
The mechanism by which 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate exerts its effects would depend on its specific application. For instance, in a biological context, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access. The hydrazone linkage could play a crucial role in this interaction, potentially forming hydrogen bonds with amino acid residues in the enzyme.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-chlorobenzoate
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-fluorobenzoate
- 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-iodobenzoate
Uniqueness
Compared to its analogs, 2-Methoxy-4-((2-(pyrazine-2-carbonyl)hydrazono)methyl)phenyl 3-bromobenzoate may exhibit unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. Additionally, the methoxy group can influence the compound’s electronic properties, potentially enhancing its biological activity or reactivity in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
477730-73-7 |
|---|---|
分子式 |
C20H15BrN4O4 |
分子量 |
455.3 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C20H15BrN4O4/c1-28-18-9-13(11-24-25-19(26)16-12-22-7-8-23-16)5-6-17(18)29-20(27)14-3-2-4-15(21)10-14/h2-12H,1H3,(H,25,26)/b24-11+ |
InChIキー |
MXGHKBPREXSENK-BHGWPJFGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)OC(=O)C3=CC(=CC=C3)Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC=CN=C2)OC(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


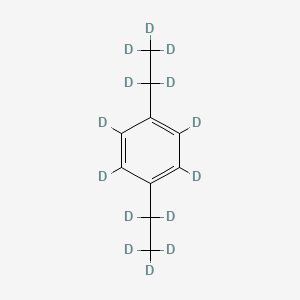
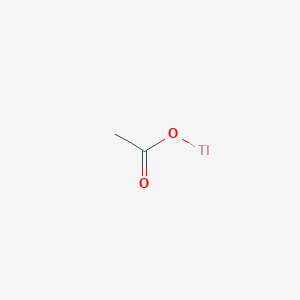

![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)


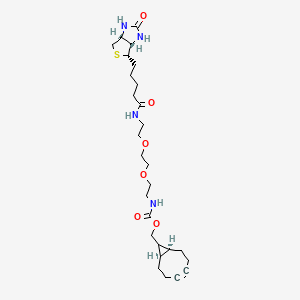
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
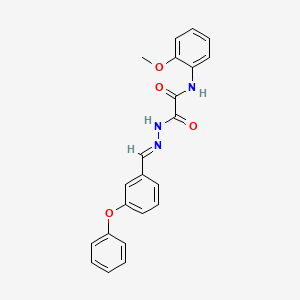

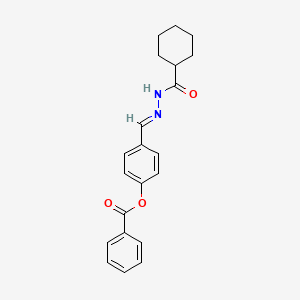
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
